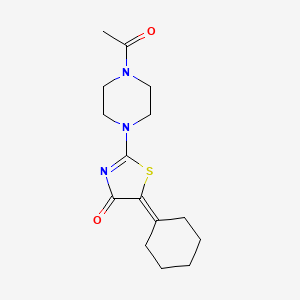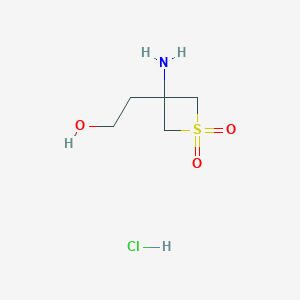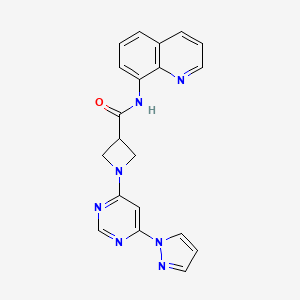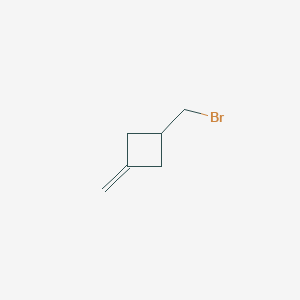
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one, also known as ACTZ, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring with a nitrogen and a sulfur atom. ACTZ has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is not fully understood, but studies have shown that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to have neuroprotective effects, indicating its potential for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in laboratory experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in laboratory experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are numerous future directions for research on 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one. One area of interest is in the development of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one and its potential applications in the treatment of other diseases such as inflammatory and neurological disorders. Finally, studies are needed to evaluate the safety and efficacy of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.
合成法
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one can be synthesized through a multistep process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one involves the reaction of 4-acetyl-1-piperazinecarboxylic acid and cyclohexyl isothiocyanate in the presence of a base, followed by cyclization with trifluoroacetic acid. This process yields 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one as a white crystalline solid with a high degree of purity.
科学的研究の応用
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-5-cyclohexylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(19)17-7-9-18(10-8-17)15-16-14(20)13(21-15)12-5-3-2-4-6-12/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHVZSCAOLPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=C3CCCCC3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)
![5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2721098.png)
![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)



![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)